Chemoselectivity in Sequential Suzuki-Miyaura Cross-Coupling
In Pd-catalyzed Suzuki-Miyaura coupling on dihalogenated 7-azaindole scaffolds, the C3-iodide undergoes oxidative addition preferentially over C5-bromide, enabling sequential installation of two distinct aryl groups without protecting group manipulation between steps. In the closely analogous system 5-bromo-6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, chemoselective sequential arylation at C3 (iodide), C5 (bromide), and C6 (chloride) was achieved with isolated yields of 48–95% across the three steps, using Pd(PPh₃)₄ at controlled temperatures [1]. This orthogonality is directly transferable to the target compound, where the C3-I and C5-Br positions provide the first two handles for sequential diversification. By contrast, mono-halogenated TIPS-protected analogs such as 5-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS 858116-66-2) permit only a single cross-coupling event before requiring additional halogenation or C–H activation steps .
| Evidence Dimension | Number of sequential cross-coupling sites available without intermediate re-functionalization |
|---|---|
| Target Compound Data | 2 orthogonal reactive sites (C3-I, C5-Br) enabling two sequential cross-coupling events |
| Comparator Or Baseline | 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS 858116-66-2): 1 reactive site; 3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (CAS 913983-25-2): 1 reactive site |
| Quantified Difference | 2 reactive sites vs. 1 reactive site (100% increase in diversification capacity per synthetic intermediate) |
| Conditions | Pd(PPh₃)₄, arylboronic acid, base, sequential temperature control (e.g., room temperature for iodide coupling, elevated temperature for bromide coupling); validated in 7-azaindole series [1] |
Why This Matters
For medicinal chemistry SAR programs, the ability to introduce two different aryl fragments from a single starting material reduces the number of synthetic steps, total intermediate inventory, and overall lead optimization cycle time.
- [1] Cardoza, S.; Das, P.; Tandon, V. Pd-Catalyzed Sequential Arylation of 7-Azaindoles: Aggregate-Induced Emission of Tetra-Aryl 7-Azaindoles. J. Org. Chem., 2019, 84, 14015–14029. DOI: 10.1021/acs.joc.9b02187. View Source
